CC(C)c1cc(C(C)C)c(C@HO)c(c1)C(C)C
. This indicates that the compound has a chiral center at the carbon atom attached to the hydroxyl group (OH).
The synthesis of (S)-1-(2,4,6-triisopropylphenyl)ethanol can be achieved through several methods:
The molecular structure of (S)-1-(2,4,6-triisopropylphenyl)ethanol features:
(S)-1-(2,4,6-triisopropylphenyl)ethanol participates in various chemical reactions:
The mechanism of action for (S)-1-(2,4,6-triisopropylphenyl)ethanol involves:
The compound's action results in the generation of reactive five-membered frustrated Lewis pair systems which are crucial in synthetic organic chemistry.
(S)-1-(2,4,6-triisopropylphenyl)ethanol has diverse applications across multiple scientific fields:
This compound exemplifies the intersection of synthetic organic chemistry and biological applications, highlighting its significance in research and industry.
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1